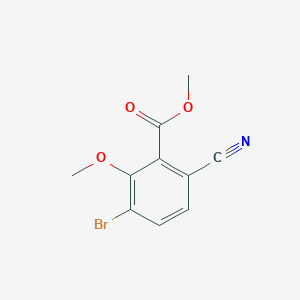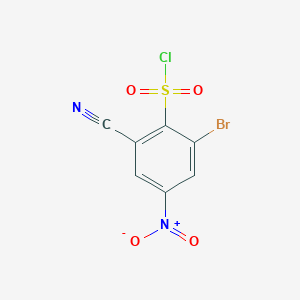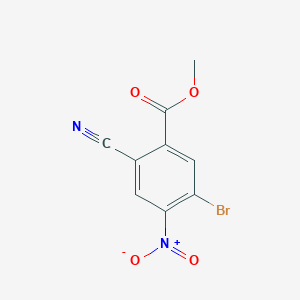
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole
概要
説明
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group and a 4-methylphenyl group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 4-methylbenzoyl chloride and glycine can yield the intermediate 4-methylphenylglyoxal, which can then cyclize to form the oxazole ring.
-
Chloromethylation: : The chloromethyl group can be introduced via a chloromethylation reaction. This can be achieved by treating the oxazole compound with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity would be considered.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
-
Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Oxidizing agents such as potassium permanganate or chromium trioxide can convert the methyl group to a carboxylic acid.
Common Reagents and Conditions
-
Nucleophilic Substitution: : Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions (e.g., room temperature, aqueous or organic solvents).
-
Oxidation: : Strong oxidizing agents like potassium permanganate in an acidic medium or chromium trioxide in acetic acid are commonly used.
Major Products
-
Substituted Oxazoles: : Depending on the nucleophile used, various substituted oxazoles can be formed, such as 2-(azidomethyl)-5-(4-methylphenyl)-1,3-oxazole or 2-(thiomethyl)-5-(4-methylphenyl)-1,3-oxazole.
-
Oxidized Products: : Oxidation of the methyl group yields 2-(chloromethyl)-5-(4-carboxyphenyl)-1,3-oxazole.
科学的研究の応用
Chemistry
In chemistry, 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives might be used in the development of polymers, dyes, and other functional materials.
作用機序
The mechanism by which 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
2-(Bromomethyl)-5-(4-methylphenyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and 4-methylphenyl groups, which confer specific reactivity and potential biological activities. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a candidate for drug development.
特性
IUPAC Name |
2-(chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGNFFRNLWRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















